3-Cyclobutoxyisonicotinonitrile

Description

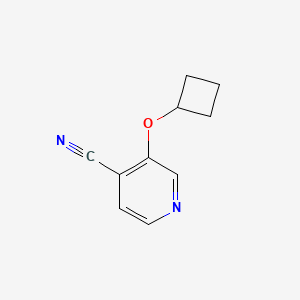

3-Cyclobutoxyisonicotinonitrile (CAS: 1949836-85-4) is a pyridine derivative featuring a cyclobutoxy substituent at the 3-position and a nitrile group at the 4-position of the pyridine ring. Its molecular formula is C${10}$H${10}$N$_{2}$O, with a molecular weight of 174.2 g/mol (calculated).

Properties

IUPAC Name |

3-cyclobutyloxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-4-5-12-7-10(8)13-9-2-1-3-9/h4-5,7,9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPYMGKVMJGLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxyisonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclobutanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclobutanol is replaced by the isonicotinonitrile moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxyisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutoxyisonicotinonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine-based analogues are structurally relevant for comparison:

Key Observations:

Cyclobutoxy vs. Methoxy Groups: The cyclobutoxy group in this compound introduces greater steric hindrance and ring strain compared to the methoxy group in 2-Bromo-4-methoxy-5-methylaniline. This may reduce rotational freedom and enhance target binding specificity in drug design .

Nitrile vs. Amino/Ketone Groups: The nitrile group’s electron-withdrawing nature contrasts with the electron-donating amino group in 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This difference could influence reactivity, solubility, and hydrogen-bonding interactions .

Trifluoromethyl vs. Cyclobutoxy : The trifluoromethyl group in (6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid increases lipophilicity and metabolic stability compared to the cyclobutoxy group, which may balance hydrophobicity with conformational rigidity .

Physicochemical Properties

- Solubility: The hydrochloride salt of 3-Amino-1-methylpyridin-2(1H)-one likely exhibits higher aqueous solubility than this compound due to ionic character. The nitrile group’s moderate polarity may render the latter more soluble in organic solvents .

- Stability: Cyclobutoxy’s strained four-membered ring could confer lower thermal stability compared to non-cyclic ethers like methoxy.

Biological Activity

3-Cyclobutoxyisonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N2O

- IUPAC Name : 3-Cyclobutoxy-1H-pyridine-4-carbonitrile

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties :

- Enzyme Inhibition :

The mechanism through which this compound exerts its effects involves:

- Caspase Activation : The compound activates caspase-7, which plays a crucial role in the apoptotic pathway .

- Survivin Suppression : It significantly reduces the expression of survivin, an anti-apoptotic protein associated with chemotherapy resistance in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 5.4 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 6.2 | Cell cycle arrest in G2/M phase |

| MDA-MB-231 (Breast) | 4.8 | Survivin suppression |

Case Studies

Several studies have explored the biological activity of this compound:

- Case Study on PI3Kδ Inhibition :

- Clinical Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.